molecular formula C17H22N4O2S B2783678 (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946324-07-8

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2783678
CAS No.: 946324-07-8
M. Wt: 346.45
InChI Key: YVDLKUGHLGKOQE-UHFFFAOYSA-N
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Description

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Heterocyclic Compounds : A study detailed the synthesis of new heterocyclic compounds starting from certain benzodifuranyl derivatives, leading to the creation of various chemical structures with potential analgesic and anti-inflammatory activities. These compounds showed significant inhibition of cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

  • One-Pot Biginelli Synthesis : Research on the one-pot Biginelli synthesis approach resulted in dihydropyrimidinone derivatives containing piperazine/morpholine moiety, synthesized efficiently and yielding compounds with potential biological activities (Bhat et al., 2018).

  • Synthesis of Visnagen and Khellin Derivatives : Another study synthesized new visnagen and khellin furochromone pyrimidine derivatives, exhibiting promising analgesic and anti-inflammatory activities, indicating their utility in medicinal chemistry (Abu‐Hashem & Youssef, 2011).

Biological Activity and Applications

  • Anticancer Activity : A library of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was synthesized and evaluated for their anticancer activity against cervical cancer cells. These compounds induced cell-cycle arrest and activated p53 signaling, suggesting their potential as anticancer agents (Kamal et al., 2012).

  • Antibacterial Activity : Novel triazole analogues of piperazine were synthesized and showed significant antibacterial activity against human pathogenic bacteria, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).

  • Antimigraine Drug Synthesis : The synthesis of the antimigraine drug lomerizine was carried out, showcasing a method that could be applied for large-scale preparation. This highlights the chemical's utility in pharmaceutical applications, particularly in the treatment of migraines (Narsaiah & Kumar, 2010).

Properties

IUPAC Name

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-3-10-23-16-12-15(18-13(2)19-16)20-6-8-21(9-7-20)17(22)14-5-4-11-24-14/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDLKUGHLGKOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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